
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro-substituted phenyl ring and pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the chloro group on the phenyl ring.
Ethyl 4-bromo-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate: Contains a bromo group instead of a chloro group.
Ethyl 4-chloro-1-(3-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two chloro groups can enhance its potential as a pharmacophore and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C12H10Cl2N2O2 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(3-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-10(14)7-16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |
InChI Key |
VTSHRHSTLICLGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


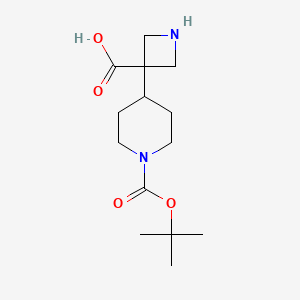
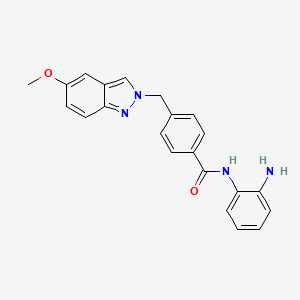
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![[(2-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12929668.png)
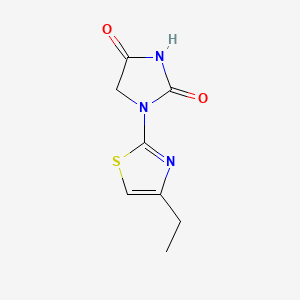
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
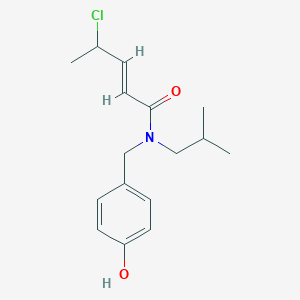
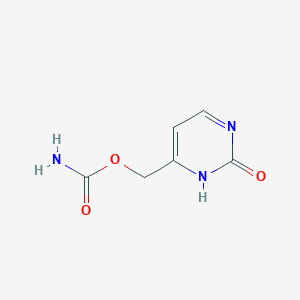
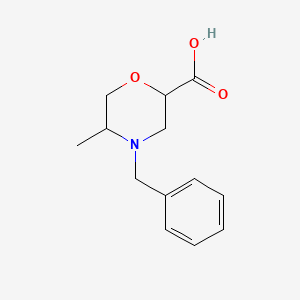
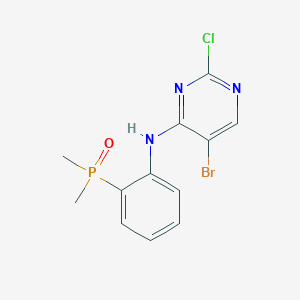
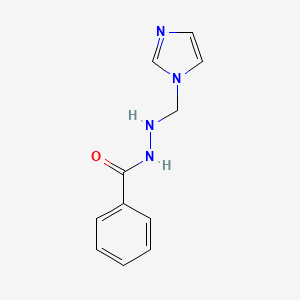
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
